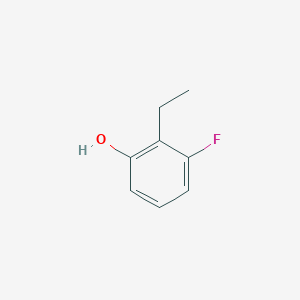
2-Ethyl-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-fluorophenol is an organic compound with the molecular formula C8H9FO. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structural features, which include an ethyl group and a fluorine atom attached to the benzene ring. These modifications impart distinct chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluorophenol can be achieved through various methods. One common approach involves the fluorination of 2-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-ethylphenol in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 2-ethylphenol using elemental fluorine or a fluorine-containing compound under controlled conditions. This process would require specialized equipment to handle the reactive fluorine gas safely .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-fluorophenol involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to enzyme inhibition or modulation of cell signaling pathways. The hydroxyl group can form hydrogen bonds with biological molecules, further influencing the compound’s activity .
Comparación Con Compuestos Similares
2-Fluorophenol: Similar structure but lacks the ethyl group.
3-Fluorophenol: Similar structure but lacks the ethyl group and has the fluorine atom in a different position.
2-Ethylphenol: Similar structure but lacks the fluorine atom .
Uniqueness: 2-Ethyl-3-fluorophenol is unique due to the combined presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethyl group influences its steric and electronic properties .
Propiedades
Fórmula molecular |
C8H9FO |
|---|---|
Peso molecular |
140.15 g/mol |
Nombre IUPAC |
2-ethyl-3-fluorophenol |
InChI |
InChI=1S/C8H9FO/c1-2-6-7(9)4-3-5-8(6)10/h3-5,10H,2H2,1H3 |
Clave InChI |
RKGDLMYQJXITEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















